molecular formula C19H22N4O2 B2906712 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde CAS No. 1281153-21-6

4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde

Cat. No.: B2906712
CAS No.: 1281153-21-6
M. Wt: 338.411
InChI Key: HZAONAHGRVWNPH-UHFFFAOYSA-N
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Description

4-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde ( 1281153-21-6) is a chemical compound with a molecular formula of C 19 H 22 N 4 O 2 and a molecular weight of 338.4 g/mol . This molecule features a complex structure that incorporates a benzaldehyde moiety linked to a pyrrolidine and a 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffold, a privileged structure often found in medicinal chemistry research . The presence of both an aldehyde and an amide functional group makes it a valuable intermediate for further synthetic elaboration, such in condensation reactions or as a building block for the creation of more complex molecules like carboxamides . Researchers may utilize this compound in the design and synthesis of novel chemical entities for biological screening, particularly in the development of pharmacologically active molecules. The structural features of this compound suggest its potential application in early-stage drug discovery projects. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-13-14-7-9-15(10-8-14)19(25)22-12-4-5-16(22)18-21-20-17-6-2-1-3-11-23(17)18/h7-10,13,16H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAONAHGRVWNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCCN3C(=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature regulation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzaldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazoloazepine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Formation of carboxylic acids from the benzaldehyde group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted triazoloazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazoloazepine ring system is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Compound A with Analogues
Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Compound A [1,2,4]Triazolo[4,3-a]azepine + pyrrolidine Benzaldehyde, carbonyl linkage Not explicitly reported (theoretical) N/A
1-isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Triazolo-benzo-thieno-pyrimidine 4-Methylphenyl, isopropyl Promising biological activity (unspecified)
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) Pyrazoline 4-Fluorophenyl, phenyl Structural confirmation only
Nitro-substituted pyrazolines (e.g., 4b, 4f, 4g from ) Pyrazoline + nitro group Nitroaryl substituents Enhanced antimycobacterial activity

Key Observations :

  • Triazolo-azepine vs. This structural difference may enhance binding to hydrophobic pockets in biological targets compared to Compound A’s flexible azepine ring .
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ’s pyrazolines, benzaldehyde in Compound A ) correlates with improved bioactivity. For example, nitro groups on aryl rings enhance antimycobacterial activity by modulating electron distribution . Similarly, Compound A ’s benzaldehyde may act as a hydrogen bond acceptor or enable conjugation to other molecules.

Physicochemical Properties

While direct data on Compound A ’s properties (e.g., solubility, logP) are unavailable, inferences can be drawn from analogues:

  • Aggregation Behavior : Quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit critical micelle concentrations (CMCs) influenced by alkyl chain length. Though Compound A lacks a charged quaternary ammonium group, its pyrrolidine-carbonyl linkage may promote solubility in polar solvents, while the triazolo-azepine core could reduce aqueous solubility due to hydrophobicity .
  • Spectroscopic Characterization : Compounds with similar complexity (e.g., tetrahydroimidazo-pyridines in –6) are characterized via NMR, IR, and HRMS. Compound A would likely require analogous multi-technique validation to confirm structure and purity .

Methodological Considerations for Comparison

  • For instance, Compound A and ’s triazolo derivatives share a triazole ring but differ in fused heterocycles, which could lead to divergent target affinities .
  • Activity Cliffs: Minor structural changes (e.g., nitro vs. aldehyde substituents) may cause significant activity differences, as seen in ’s pyrazolines. This underscores the need for systematic SAR studies on Compound A’s derivatives .

Biological Activity

The compound 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its anti-inflammatory and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 314.39 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazole and azepine compounds exhibit significant anti-inflammatory properties. For instance:

  • Mechanism of Action : These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory process. In vivo studies demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
CompoundCOX-2 Inhibition (%)Analgesic Activity (Model)
Compound A85%Carrageenan-induced paw edema
Compound B90%Acetic acid-induced writhing test

2. Anticancer Activity

The anticancer potential of the compound has also been explored:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., Luc-4T1) showed that treatment with the compound resulted in significant apoptosis induction. The expression levels of pro-apoptotic genes like Bax were significantly upregulated while anti-apoptotic genes like Bcl2 were downregulated .
TreatmentBax/Bcl2 RatioApoptosis Induction (%)
Control0.510%
Compound C1.550%
Compound D2.070%

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of a related triazole derivative in a rat model. The results indicated that the compound significantly reduced pain response in both acute and chronic pain models compared to control groups.

Case Study 2: Cancer Cell Apoptosis

In a recent publication, researchers treated Luc-4T1 cells with varying concentrations of the compound for 24 hours. The results showed a dose-dependent increase in caspase activity (Caspase 3/7), confirming the compound's role in promoting apoptosis .

Q & A

Q. What synthetic strategies are recommended for preparing 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde?

The synthesis typically involves multi-step reactions, starting with the formation of the triazoloazepine core followed by coupling with a pyrrolidine-carbonylbenzaldehyde moiety. A general approach includes:

  • Step 1 : Cyclocondensation of hydrazine derivatives with ketones or aldehydes to form the triazoloazepine ring system .
  • Step 2 : Functionalization of the pyrrolidine ring via Grignard or nucleophilic substitution reactions to introduce the benzaldehyde group .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is critical for isolating intermediates and final products .

Q. Which analytical techniques are essential for initial characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm structural integrity, with attention to aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • Infrared (IR) Spectroscopy : Key functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) are confirmed via IR .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR)?

Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Recrystallization : Purify the compound to remove byproducts causing anomalous peaks .

Q. What crystallographic methods are effective for confirming the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystal Growth : Use slow evaporation of a saturated solution in solvents like dichloromethane/hexane .
  • Data Collection : Resolve bond lengths and angles (e.g., triazolo ring planarity) with high-resolution datasets (CCDC deposition recommended) .
  • Validation : Compare experimental data with computational models (e.g., Mercury software) to confirm stereochemistry .

Q. How should one design experiments to evaluate biological activity and target interactions?

  • In Vitro Assays : Screen against disease-relevant targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzaldehyde group) and compare activity trends .
  • Molecular Docking : Use programs like AutoDock to predict binding modes, guided by crystallographic data from related triazolo compounds .

Q. What methodologies optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Process Monitoring : Use TLC or in situ IR to track reaction progress and minimize side products .

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